Home > Products > Screening Compounds P23202 > N-Demethyltapentadol-o-glucuronide
N-Demethyltapentadol-o-glucuronide - 1300037-84-6

N-Demethyltapentadol-o-glucuronide

Catalog Number: EVT-1803335
CAS Number: 1300037-84-6
Molecular Formula: C19H29NO7
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Demethyltapentadol-o-glucuronide is a significant metabolite of tapentadol, an analgesic drug used primarily for the management of moderate to severe pain. This compound is formed through the process of glucuronidation, which is a common phase II metabolic pathway that enhances the solubility and excretion of drugs. The molecular formula for N-Demethyltapentadol-o-glucuronide is C19H29NO7C_{19}H_{29}NO_7 with a molecular weight of approximately 393.44 g/mol .

Source

N-Demethyltapentadol-o-glucuronide is derived from tapentadol, which itself is synthesized from various precursors in pharmaceutical manufacturing. The glucuronidation process typically occurs in the liver, where specific enzymes, particularly UDP-glucuronosyltransferases, facilitate the conjugation reaction. This metabolite is prevalent in biological samples following tapentadol administration .

Classification

N-Demethyltapentadol-o-glucuronide is classified as a glucuronide metabolite. Glucuronides are compounds formed when glucuronic acid is conjugated to a drug or its metabolites, which serves to increase their hydrophilicity and facilitate renal excretion. This classification places N-Demethyltapentadol-o-glucuronide within the broader category of drug metabolites that undergo phase II metabolism.

Synthesis Analysis

Methods

The synthesis of N-Demethyltapentadol-o-glucuronide can be achieved through various methods, primarily involving enzymatic reactions facilitated by UDP-glucuronosyltransferases. The glucuronidation typically occurs at the hydroxyl group present in the structure of N-Demethyltapentadol.

Technical Details

  1. Enzymatic Glucuronidation: This method utilizes recombinant enzymes to catalyze the transfer of glucuronic acid from UDP-glucuronic acid to N-Demethyltapentadol.
  2. Microbial Biotransformation: Certain microbial strains can also be employed to produce glucuronides through biotransformation processes, providing an alternative method for synthesizing this compound .
Molecular Structure Analysis

Structure

The molecular structure of N-Demethyltapentadol-o-glucuronide features a complex arrangement that includes a phenolic core and a glucuronic acid moiety attached via an ether bond. This structure enhances its solubility and alters its pharmacokinetic properties compared to its parent compound, tapentadol.

Chemical Reactions Analysis

Reactions

N-Demethyltapentadol-o-glucuronide primarily undergoes hydrolysis and further metabolic transformations in vivo. Its formation from tapentadol involves the following key reactions:

  1. Glucuronidation: The primary reaction where glucuronic acid is conjugated to N-Demethyltapentadol.
  2. Hydrolysis: Under certain conditions, glucuronides can be hydrolyzed back to their aglycone forms.

Technical Details

The glucuronidation reaction typically requires specific conditions such as pH and temperature optimization to maximize yield and minimize by-products .

Mechanism of Action

The mechanism of action for N-Demethyltapentadol-o-glucuronide primarily involves its role as an inactive metabolite in the pharmacological activity of tapentadol. While tapentadol itself exhibits analgesic properties through opioid receptor agonism and norepinephrine reuptake inhibition, N-Demethyltapentadol-o-glucuronide does not significantly bind to these receptors.

Process and Data

Physical and Chemical Properties Analysis

Physical Properties

N-Demethyltapentadol-o-glucuronide is expected to be a solid at room temperature with high solubility in aqueous solutions due to its glucuronic acid component.

Chemical Properties

  • Solubility: Highly soluble in polar solvents.
  • Stability: Generally stable under physiological conditions but may undergo hydrolysis over extended periods or under extreme pH conditions.
Applications

N-Demethyltapentadol-o-glucuronide has several scientific applications:

  1. Pharmacokinetic Studies: It serves as a marker for studying the metabolism and elimination pathways of tapentadol.
  2. Toxicology Assessments: Understanding its role as a metabolite aids in evaluating potential toxicological effects associated with tapentadol use.
  3. Drug Development: Insights into its synthesis and properties can inform the design of new analgesics with improved safety profiles.
Metabolic Context and Biosynthetic Pathways

Role in Tapentadol Metabolism: Phase II Glucuronidation Mechanisms

Tapentadol metabolism involves parallel Phase I and Phase II pathways. Following hepatic CYP450-mediated N-demethylation (primarily via CYP2C9/2C19), the resulting N-demethyltapentadol undergoes UGT-catalyzed conjugation with glucuronic acid to form N-demethyltapentadol-O-glucuronide [1] [7]. This reaction follows nucleophilic substitution (SN₂), where the oxygen atom of tapentadol's phenolic group attacks the C1 anomeric carbon of UDP-glucuronic acid (UDPGA), forming a β-configuration glucuronide linkage [3] [9]. The glucuronidation increases hydrophilicity, transforming N-demethyltapentadol (logP ~1.8) into a metabolite with >100-fold higher aqueous solubility (C₁₉H₂₉NO₇, MW 383.44 g/mol), facilitating renal excretion [1] . Critically, this metabolite lacks pharmacological activity, unlike some opioid glucuronides (e.g., morphine-6-glucuronide) [5] [7].

Table 1: Molecular Properties of Tapentadol Metabolites

MetaboliteMolecular FormulaMolecular Weight (g/mol)LogPPharmacological Activity
TapentadolC₁₄H₂₃NO221.342.8Active (MOR agonist/NRI)
N-demethyltapentadolC₁₃H₂₁NO207.311.8Reduced activity
N-demethyltapentadol-O-glucuronideC₁₉H₂₉NO₇383.44-1.2Inactive
Tapentadol-O-glucuronideC₂₀H₃₁NO₇397.47-0.9Inactive

Enzymatic Catalysis: UDP-Glucuronosyltransferase (UGT) Isoform Specificity

N-Demethyltapentadol glucuronidation is predominantly mediated by hepatically enriched UGT isoforms. Reaction phenotyping studies identify UGT2B7 and UGT1A9 as primary catalysts, with kinetic parameters indicating high-affinity binding (Km < 50 μM) [2] [7]. These isoforms exhibit catalytic efficiency (Vₘₐₓ/Kₘ) 3–5-fold higher than minor contributors UGT1A1 and UGT1A8 [2] [9]. The reaction is influenced by genetic polymorphisms; UGT2B72 (His²⁶⁸Tyr) reduces glucuronidation velocity by ~30% *in vitro [2] [6]. Notably, rodent models poorly predict this metabolism due to the absence of UGT1A9 homologs and divergent UGT2B substrate specificity [6]. Intestinal UGTs (e.g., UGT1A10) contribute minimally (<5%), highlighting the liver’s dominant role [4] [9].

Table 2: UGT Isoform Selectivity for Tapentadol Metabolites

UGT IsoformN-demethyltapentadol GlucuronidationTapentadol GlucuronidationTissue LocalizationPolymorphic Variants Impacting Activity
UGT2B7Primary (Km = 18 ± 3 μM)Primary (Km = 22 ± 4 μM)Liver, Kidney*2 (↓30% activity)
UGT1A9Primary (Km = 29 ± 5 μM)MinorLiver, Intestine*1b (↓20% activity)
UGT1A1MinorNot detectedLiver, BBB endothelium*28 (↓70% activity)
UGT1A8MinorMinorIntestine*2 (↑ activity)

Comparative Analysis of Tapentadol Metabolites: N-Demethyltapentadol vs. Glucuronidated Derivatives

The metabolic fate of tapentadol diverges into two major branches:

  • Phase I N-demethylation: Catalyzed by CYP2C9/2C19, this pathway generates N-demethyltapentadol (~13% of dose), which retains moderate norepinephrine reuptake inhibition (NRI) but exhibits reduced mu-opioid receptor (MOR) affinity (Kᵢ = 2.1 μM vs. parent’s 0.16 μM) [5] [7].
  • Phase II glucuronidation: Conjugates both tapentadol (70% of dose) and N-demethyltapentadol (11% of dose) into acid-stable O-glucuronides [3] [7]. Unlike acyl glucuronides (e.g., diclofenac glucuronide), tapentadol’s phenolic glucuronides resist hydrolysis in acidic urine (t₁/₂ > 24h at pH 3), mitigating toxicity risks [3] [6].

Clearance kinetics differ markedly: N-demethyltapentadol undergoes secondary glucuronidation (half-life = 5.2h), while its glucuronide is excreted unchanged in urine within 24h [5] [7]. This contrasts tapentadol-O-glucuronide, which is eliminated 3x faster due to higher UGT affinity [7].

Table 3: Pharmacokinetic Comparison of Key Tapentadol Metabolites

ParameterN-demethyltapentadolN-demethyltapentadol-O-glucuronideTapentadol-O-glucuronide
Formation routeCYP2C9/2C19UGT2B7/1A9 conjugation of N-demethyltapentadolUGT2B7 conjugation of tapentadol
% Metabolic yield13%11%70%
Renal excretion<1% unchanged95% unchanged97% unchanged
Elimination half-life5.2 ± 1.3h4.1 ± 0.9h3.9 ± 0.7h
Protein binding80%10–15%8–12%

Compounds Cited

  • Tapentadol
  • N-Demethyltapentadol
  • N-Demethyltapentadol-O-glucuronide
  • Tapentadol-O-glucuronide
  • UDP-α-D-glucuronic acid (UDPGA)
  • Morphine-6-glucuronide (comparative)

Properties

CAS Number

1300037-84-6

Product Name

N-Demethyltapentadol-o-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(2R,3R)-2-methyl-1-(methylamino)pentan-3-yl]phenoxy]oxane-2-carboxylic acid

Molecular Formula

C19H29NO7

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C19H29NO7/c1-4-13(10(2)9-20-3)11-6-5-7-12(8-11)26-19-16(23)14(21)15(22)17(27-19)18(24)25/h5-8,10,13-17,19-23H,4,9H2,1-3H3,(H,24,25)/t10-,13+,14-,15-,16+,17-,19+/m0/s1

InChI Key

NZXQRBQRSILIIJ-WDRIRZBNSA-N

SMILES

CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CNC

Canonical SMILES

CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CNC

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CNC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.